molecular formula C13H15N B12519527 Quinoline, 2-methyl-3-(1-methylethyl)- CAS No. 651724-36-6

Quinoline, 2-methyl-3-(1-methylethyl)-

Katalognummer: B12519527
CAS-Nummer: 651724-36-6
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: MSHYSUXSDDKOLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoline, 2-methyl-3-(1-methylethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry due to its unique structure, which consists of a benzene ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-methyl-3-(1-methylethyl)-quinoline, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired yield. Transition metal-catalyzed reactions and green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also employed to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline, 2-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Wirkmechanismus

The mechanism of action of quinoline, 2-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of pathogenic microorganisms . The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Quinoline, 2-methyl-3-(1-methylethyl)- can be compared with other quinoline derivatives such as:

Eigenschaften

CAS-Nummer

651724-36-6

Molekularformel

C13H15N

Molekulargewicht

185.26 g/mol

IUPAC-Name

2-methyl-3-propan-2-ylquinoline

InChI

InChI=1S/C13H15N/c1-9(2)12-8-11-6-4-5-7-13(11)14-10(12)3/h4-9H,1-3H3

InChI-Schlüssel

MSHYSUXSDDKOLY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C=C1C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.